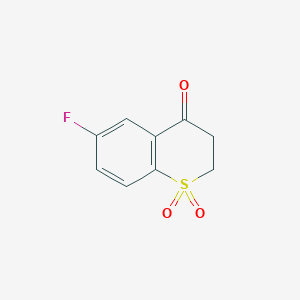

6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorochrome Utilization in Biological Research

Fluorochromes, such as 6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide, have become indispensable in biological research for their role as reporter molecules. Their applications extend to multispectral photoacoustic imaging, where they enable the imaging of depth-resolved distributions in small animals with high sensitivity and spatial resolution. This approach facilitates the differentiation of chromophores and fluorochromes, enhancing the visualization of functional and molecular information in vivo (Razansky, Vinegoni, & Ntziachristos, 2007).

Enhancement in Analytical Chemistry

In analytical chemistry, the compound has shown potential in enhancing thiochrome-based peroxide measurements. Thiochrome, a fluorescent product of enzyme-mediated oxidations, benefits from the presence of fluorine-containing compounds in the reaction mixture, leading to a significant increase in the yield of thiochrome. This enhancement is critical for the sensitive fluorometric measurements of peroxides, providing a path to increase the sensitivity of important assay methods (Jianzhong Li et al., 2003).

Applications in Chemical Synthesis

The compound's unique properties are also leveraged in chemical synthesis, particularly in reactions involving fluorocarbon complexes. The interaction of these complexes with nucleophiles has been explored for regioselective carbon-fluorine bond cleavage reactions. This process is instrumental in the synthesis of various organic compounds, highlighting the versatility and reactivity of fluorine-containing reagents in facilitating complex chemical transformations (Park, Pontier-Johnson, & Roundhill, 1990).

Fluorination Techniques

Electrophilic fluorination techniques have seen advancements through the use of hypervalent iodine reagents derived from fluoride. These reagents, stabilized by fluorine-containing compounds like 6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide, offer a novel approach to the monofluorination and difluorination of ketones. Such methodologies are pivotal in expanding the toolkit for synthesizing fluorinated organic molecules, which are of significant interest in pharmaceutical and material sciences (Geary, Hope, Singh, & Stuart, 2013).

Propiedades

IUPAC Name |

6-fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAULHFQMJFXBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2932432.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)